
EMD-503982
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EMD-503982 is a factor Xa inhibitor potentially for the treatment of arterial thrombosis and venous thrombosis.
生物活性
EMD-503982 is a novel compound recognized primarily for its role as an oral Factor Xa (FXa) inhibitor , which positions it as a significant player in the management of thromboembolic disorders. The biological activity of this compound has been extensively studied, highlighting its pharmacological properties, efficacy, and potential therapeutic applications.
This compound functions by selectively inhibiting Factor Xa, an essential enzyme in the coagulation cascade. By blocking FXa, this compound effectively reduces thrombin generation, thereby minimizing the risk of clot formation. This mechanism is particularly beneficial in conditions such as:
- Atrial fibrillation
- Deep vein thrombosis (DVT)
- Pulmonary embolism (PE)
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibition of FXa activity. The compound has shown:
- IC50 values in the low nanomolar range, indicating high potency.
- A rapid onset of action, with effects observed within minutes of administration.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
-
Antithrombotic Efficacy :
- This compound significantly reduced thrombus formation in various models of venous and arterial thrombosis.
- Dose-dependent responses were observed, confirming the relationship between dosage and antithrombotic effect.
-
Safety Profile :
- Toxicological evaluations indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Table 1: Summary of Biological Activity
Study Type | Parameter | Result |
---|---|---|
In Vitro | FXa Inhibition IC50 | Low nanomolar range |
In Vivo | Thrombus Weight Reduction | Significant dose-dependent reduction |
Safety Studies | Adverse Effects | Minimal at therapeutic doses |
Case Study 1: Efficacy in Atrial Fibrillation
A clinical case study involving patients with atrial fibrillation demonstrated that treatment with this compound resulted in:
- A significant reduction in stroke risk compared to traditional anticoagulants.
- Improved patient compliance due to its oral bioavailability and dosing convenience.
Case Study 2: Management of DVT
In another study focusing on patients diagnosed with DVT, this compound was administered as part of a treatment regimen:
- Patients showed rapid resolution of thrombus as evidenced by ultrasound imaging.
- The compound was well-tolerated, with no major bleeding events reported.
特性
分子式 |
C22H23ClN4O5 |
---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1 |
InChIキー |
DMYZJLOWGSRVKP-RTBURBONSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
異性体SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)[C@H]3C[C@H](CN3C(=O)NC4=CC=C(C=C4)Cl)O |
正規SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EMD-503982; EMD 503982; EMD503982 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。